Antifungal agent 53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

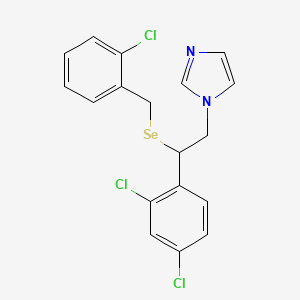

Molecular Formula |

C18H15Cl3N2Se |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |

InChI Key |

LVJNBPVUZHXCBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Dual-Action Mechanism of Antifungal Agent MYC-053: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the novel antifungal agent MYC-053, a promising candidate in the fight against resistant fungal pathogens. Developed by TGV-Therapeutics, MYC-053 has demonstrated significant potency against a broad spectrum of clinically relevant yeasts and yeast-like fungi, including multidrug-resistant strains of Candida glabrata, Candida auris, and Cryptococcus neoformans. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of MYC-053's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in its evaluation.

Core Mechanism of Action: A Two-Pronged Attack

MYC-053, chemically identified as sodium 5-[1-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-1,2,3,4-tetrahydro-2,4-pyrimidinedionate, represents a new class of antifungal agents.[1] Its efficacy stems from a unique dual mechanism of action that simultaneously targets two essential fungal cellular processes: nucleic acid synthesis and cell wall integrity.[1]

The agent is understood to penetrate the fungal cell and inhibit intracellular nucleic acid synthesis, a fundamental process for fungal replication and survival.[1] Concurrently, MYC-053 targets the synthesis of chitin, a critical polysaccharide component of the fungal cell wall that provides structural integrity and protection.[1] This dual-action not only contributes to its potent fungicidal activity but may also reduce the likelihood of resistance development.

Quantitative Data Summary

MYC-053 has demonstrated potent activity against a range of fungal pathogens, including those resistant to existing antifungal drugs. The following tables summarize the available quantitative data on its efficacy and safety profile.

| Fungal Species | MIC Range (μg/mL) | Reference |

| Candida glabrata | 1.0 - 4.0 | [2] |

| Candida auris | 1.0 - 2.0 | [2] |

| Cryptococcus neoformans | 1.0 - 2.0 | [2] |

| General Susceptible & Resistant Strains | 0.125 - 4.0 | [2][3][4][5] |

Table 1: Minimum Inhibitory Concentrations (MIC) of MYC-053 against various fungal pathogens.

| Biofilm-Forming Organism | MBEC | Reference |

| Candida glabrata | 1-4 times MIC | [1][2][4][6] |

| Cryptococcus neoformans | 1-4 times MIC | [1][2][4][6] |

Table 2: Minimal Biofilm Eradication Concentrations (MBEC) of MYC-053.

| Assay | Cell Lines | Results | Reference |

| Cytotoxicity | L2 and A549 | Not cytotoxic at concentrations over 100 μg/mL | [3][5] |

| Hemolytic Activity | - | No apparent hemolytic activity up to 1000 μg/mL | [3][5] |

Table 3: In Vitro Safety Profile of MYC-053.

Experimental Protocols

The evaluation of MYC-053's antifungal properties involved a series of standardized in vitro assays. The general methodologies are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for MYC-053 against various fungal strains were determined using the broth microdilution method. This standard technique involves preparing serial dilutions of the antifungal agent in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Biofilm Eradication Assays

The efficacy of MYC-053 against pre-formed fungal biofilms was assessed to determine the Minimal Biofilm Eradication Concentration (MBEC). Fungal biofilms are typically grown on the surface of microtiter plates for a specified period (e.g., 48 hours). The planktonic cells are then removed, and the biofilms are exposed to various concentrations of MYC-053. The MBEC is defined as the minimum concentration of the antifungal agent required to kill the fungal cells within the biofilm, often determined by subsequent viability staining or colony-forming unit (CFU) counting.

Cytotoxicity and Hemolytic Activity Assays

The in vitro safety profile of MYC-053 was evaluated through cytotoxicity and hemolytic activity assays.

-

Cytotoxicity Assays: Mammalian cell lines, such as L2 and A549, were exposed to a range of concentrations of MYC-053. Cell viability was then assessed using methods like the MTT assay, which measures the metabolic activity of the cells. The absence of a significant reduction in cell viability at high concentrations indicates low cytotoxicity.[3][5]

-

Hemolytic Activity Assays: To assess the potential for red blood cell lysis, a suspension of red blood cells was incubated with various concentrations of MYC-053. The amount of hemoglobin released into the supernatant, measured spectrophotometrically, indicates the extent of hemolysis. A lack of significant hemolysis at high concentrations suggests a favorable safety profile.[3][5]

Concluding Remarks

MYC-053 emerges as a highly promising antifungal candidate with a novel dual mechanism of action that distinguishes it from existing antifungal classes. Its potent activity against resistant fungal pathogens and biofilms, coupled with a favorable in vitro safety profile, underscores its potential for further development as a therapeutic agent for invasive fungal infections. Further in vivo studies are warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling Antifungal Agent 53: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of two distinct compounds referred to as "Antifungal Agent 53." The first is a novel selenium-containing miconazole analogue, designated A03, a potent inhibitor of fungal CYP51. The second is a guanidine-containing bis-thiazole analogue identified through combinatorial chemistry. This document details their mechanisms of action, quantitative biological data, and the experimental protocols for their synthesis and evaluation.

Part 1: The Selenium-Containing Miconazole Analogue (A03)

Discovered as part of a series of novel miconazole analogues, this compound (A03) is a promising candidate that leverages the theory of bioisosterism by incorporating selenium. This modification has led to significant antifungal activity, particularly against fluconazole-resistant fungal strains.[1]

Mechanism of Action

This compound (A03) primarily exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, A03 disrupts the integrity of the cell membrane, leading to fungal cell death. The proposed signaling pathway is visualized below.

References

"Antifungal agent 53" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action for compounds referred to as "Antifungal Agent 53." Research has identified two distinct molecules with this designation: a selenium-containing miconazole analogue designated as A03 , and a novel antifungal compound known as MYC-053 . This document will address each compound in separate, detailed sections to provide clarity for researchers, scientists, and drug development professionals.

Part 1: this compound (A03)

This compound (A03) is a novel synthetic analogue of miconazole containing selenium, which demonstrates potent antifungal activity, particularly against Candida albicans.

Chemical Structure and Properties

A03 is characterized by the incorporation of a selenium atom, which contributes to its biological activity.

Table 1: Physicochemical Properties of this compound (A03)

| Property | Value | Reference |

| Molecular Formula | C18H15Cl3N2Se | [1] |

| Molecular Weight | 444.64 g/mol | [1] |

| CAS Number | 2422019-76-7 | [1] |

| SMILES | ClC1=CC=C(C([Se]CC2=CC=CC=C2Cl)CN3C=CN=C3)C(Cl)=C1 | [1] |

Biological Activity and Quantitative Data

A03 exhibits significant activity against fungal pathogens and has been evaluated for its effects on biofilms and cytotoxicity.

Table 2: In Vitro Activity of this compound (A03)

| Assay | Organism/Cell Line | Concentration | Effect | Reference |

| Antifungal Activity | Candida albicans | - | Potent inhibitor of CYP51 | [1] |

| Biofilm Inhibition | Candida albicans | 50 µg/mL, 80 µg/mL | Dose-dependent inhibition of biofilm formation | [1] |

| Cytotoxicity | Human PC-3 cells | 13.1 µM | IC50 | [1] |

| Hemolytic Effect | Rabbit red blood cells | 4 µg/mL | Less hemolytic than Miconazole | [1] |

Mechanism of Action: CYP51 Inhibition

The primary mechanism of action for A03 is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. By inhibiting CYP51, A03 disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound (A03).

Experimental Protocols

Detailed experimental methodologies for the evaluation of A03 are crucial for reproducibility and further research.

1. Antifungal Susceptibility Testing:

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: A twofold serial dilution of A03 is prepared in 96-well microtiter plates. Fungal inocula are prepared and adjusted to a specific concentration. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth.

2. Biofilm Inhibition Assay:

-

Method: Crystal violet staining method.

-

Procedure: Fungal cells are incubated in microtiter plates to allow for biofilm formation. The plates are then treated with varying concentrations of A03. After incubation, the plates are washed, and the adherent biofilms are stained with crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

3. Cytotoxicity Assay (MTT Assay):

-

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure: Human cancer cell lines (e.g., PC-3) are seeded in 96-well plates and treated with different concentrations of A03. After a specified incubation period, MTT solution is added to each well. The formazan crystals formed by viable cells are then dissolved, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration of the agent that inhibits cell growth by 50%.

4. Hemolysis Assay:

-

Method: Spectrophotometric measurement of hemoglobin release.

-

Procedure: Freshly isolated rabbit red blood cells are incubated with various concentrations of A03. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100).

Part 2: Antifungal Agent MYC-053

MYC-053 is a novel antifungal compound with potent activity against a broad range of clinically significant and resistant fungal pathogens.

Chemical Structure and Properties

The specific chemical structure and physicochemical properties of MYC-053 are not publicly available in the reviewed literature. It is described as a novel synthetic compound.

Biological Activity and Quantitative Data

MYC-053 has demonstrated significant in vitro efficacy against various yeasts and yeast-like fungi, including strains resistant to conventional antifungal drugs.

Table 3: In Vitro Activity of MYC-053

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |

| Candida glabrata | Susceptible & Resistant | 0.125 - 4.0 | [2][3][4] |

| Candida auris | - | 1.0 - 4.0 | [2][4] |

| Cryptococcus neoformans | Susceptible & Resistant | 1.0 - 4.0 | [2][4] |

| Pneumocystis spp. | - | Effective | [2][3][4] |

Table 4: Biofilm Eradication Activity of MYC-053

| Fungal Species | Biofilm Age | MBEC | Reference |

| Candida glabrata | 48 hours | 1-4 times MIC | [2][3][4] |

| Cryptococcus neoformans | 48 hours | 1-4 times MIC | [2][3][4] |

| MBEC: Minimal Biofilm Eradication Concentration |

Mechanism of Action

The precise mechanism of action for MYC-053 has not been fully elucidated. However, it is known to be distinct from that of major antifungal classes such as azoles, polyenes, and echinocandins.[2][3][4] This suggests a novel cellular target or pathway, which is a significant advantage in overcoming existing resistance mechanisms.

Caption: Experimental workflow for evaluating the in vitro efficacy of MYC-053.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for MYC-053.

1. In Vitro Antifungal Susceptibility Testing:

-

Method: Broth microdilution method as per CLSI standards.

-

Procedure: The minimum inhibitory concentrations (MICs) of MYC-053 were determined against a panel of clinical and reference strains of C. glabrata, C. auris, and C. neoformans. Serial dilutions of MYC-053 were tested, and the MIC was defined as the lowest concentration that inhibited 50% of fungal growth compared to the drug-free control.

2. Biofilm Eradication Assay:

-

Method: A modified microdilution method to assess the eradication of pre-formed biofilms.

-

Procedure: Fungal biofilms were allowed to form in 96-well plates for 48 hours. The biofilms were then treated with serial dilutions of MYC-053 for 24 hours. The metabolic activity of the remaining viable cells was quantified using an XTT reduction assay. The minimal biofilm eradication concentration (MBEC) was determined as the lowest drug concentration that caused a significant reduction in metabolic activity.

3. In Vitro Activity Against Pneumocystis spp.:

-

Method: In vitro culture and viability assessment of Pneumocystis organisms.

-

Procedure: Pneumocystis organisms were cultured in a suitable medium and exposed to various concentrations of MYC-053. The viability of the organisms was assessed after a specific incubation period using methods such as ATP bioluminescence assays, which measure the metabolic activity of living cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Early-Stage Research Technical Guide: Antifungal Agent 53 (A03)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 53, also designated as compound A03, is a novel, selenium-containing miconazole analogue with potent antifungal properties. Early-stage research indicates that A03 functions as a formidable inhibitor of lanosterol 14α-demethylase (CYP51) in Candida albicans, a critical enzyme in the ergosterol biosynthesis pathway. This agent has demonstrated significant in vitro activity against a range of pathogenic fungi, including strains resistant to fluconazole. Furthermore, A03 has been shown to effectively prevent the formation of fungal biofilms and exhibits a favorable safety profile in preliminary hemolysis assays when compared to miconazole. Subsequent research has led to the development of an optimized analogue, B17, which displays an enhanced pharmacological profile, addressing potential liabilities of A03 concerning hemolysis, cytotoxicity, and metabolic stability. This document provides a comprehensive overview of the available preclinical data on this compound (A03), including its mechanism of action, in vitro efficacy, and safety profile, based on published research.

Core Compound Data

Table 1: In Vitro Antifungal Activity of A03 - Minimum Inhibitory Concentration (MIC) Values

| Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) | Reference Compound (Miconazole) MIC (µg/mL) |

| Candida albicans ATCC 10231 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Candida albicans 5314 | 0.01 | Data not available in abstract | Data not available in abstract |

| Fluconazole-resistant C. albicans | Strong inhibitory effect | High resistance implied | Data not available in abstract |

| Other pathogenic fungal strains (13 total) | Significant activity reported | Data not available in abstract | Data not available in abstract |

Note: The comprehensive MIC values for all thirteen tested strains are detailed in the full publication by Xu et al., 2020. The abstract highlights the significant activity and potent inhibition, particularly against a specific C. albicans strain and fluconazole-resistant variants.[1][2][3]

Table 2: Biofilm Inhibition and Hemolytic Activity of A03

| Assay | Concentration(s) | Result | Comparison |

| C. albicans Biofilm Inhibition | 50 µg/mL, 80 µg/mL | Dose-dependent inhibition of biofilm formation.[4] | Not specified in abstract |

| Hemolysis Assay (Rabbit Red Blood Cells) | 4 µg/mL | Less hemolytic effect than Miconazole.[4] | Miconazole |

Mechanism of Action: CYP51 Inhibition

This compound (A03) exerts its antifungal effect by targeting and inhibiting the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme, a member of the cytochrome P450 family (CYP51), is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting CYP51, A03 disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane stress impairs fungal growth and replication.[1][5]

Signaling Pathway Diagram: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound (A03).

Experimental Protocols

The following protocols are representative methodologies for the types of experiments conducted in the early-stage research of this compound (A03). The specific parameters used in the original studies may vary and would be detailed in the full publication.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or growth medium, and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an antifungal agent to prevent the formation of biofilms.

-

Inoculum Preparation: A standardized fungal suspension is prepared as described for the MIC assay.

-

Biofilm Formation: The fungal suspension is added to the wells of a flat-bottom 96-well plate. The plate is incubated for a period that allows for biofilm formation (e.g., 24 hours at 37°C).

-

Treatment: After the initial incubation for adherence, the medium is removed, and fresh medium containing various concentrations of this compound is added.

-

Incubation: The plate is incubated for a further period (e.g., 24 hours) to allow biofilm development in the presence of the agent.

-

Staining: The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.

-

Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid), and the absorbance is measured at approximately 570 nm. A decrease in absorbance in treated wells compared to untreated controls indicates biofilm inhibition.

Hemolysis Assay

This assay assesses the potential of a compound to damage red blood cells.

-

Preparation of Red Blood Cells (RBCs): Freshly collected rabbit or human red blood cells are washed multiple times with sterile PBS by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

-

Treatment: The RBC suspension is incubated with various concentrations of this compound, a positive control (e.g., Triton X-100, which causes 100% hemolysis), and a negative control (PBS) at 37°C for a specified time (e.g., 1-4 hours).

-

Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs.

-

Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a wavelength of approximately 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Summary and Future Directions

This compound (A03) has emerged as a promising lead compound in the search for new antifungal therapies. Its potent inhibition of the essential fungal enzyme CYP51, coupled with its efficacy against resistant strains and its ability to inhibit biofilm formation, underscores its therapeutic potential. While initial safety assessments are favorable, subsequent research identifying A03's potential for hemolysis and cytotoxicity at higher concentrations has appropriately guided further optimization efforts, leading to the development of compound B17.

Future research should focus on a full elucidation of the preclinical profile of A03 and its more optimized analogues. This includes comprehensive in vivo efficacy studies in animal models of fungal infections, detailed pharmacokinetic and pharmacodynamic analyses, and a more thorough investigation of the mechanism of action against a broader panel of fungal pathogens. The logical progression from A03 to B17 exemplifies a successful early-stage drug discovery strategy, and continued investigation into this class of selenium-containing miconazole analogues is warranted.

Experimental Workflow Diagram

Caption: A logical workflow for the early-stage research and development of this compound (A03).

References

Unveiling the Potential of Antifungal Agent 53 and its Analogues: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal properties of a promising class of compounds, including Antifungal Agent 53 and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the latest findings on their efficacy, mechanism of action, and safety profiles. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key biological pathways, this guide aims to accelerate research and development in the critical area of antifungal therapeutics.

Introduction to this compound and its Analogues

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. This guide focuses on distinct classes of compounds that have been identified for their potent antifungal activity:

-

This compound (A03): A novel selenium-containing analogue of miconazole, demonstrating potent inhibitory activity against Candida albicans CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3]

-

MYC-053: A synthetic antifungal compound with a dual mechanism of action, targeting both chitin synthase and nucleic acid synthesis.[4][5][6]

-

Coruscanone A Analogues: A series of cyclopentenedione derivatives derived from a natural product, exhibiting broad-spectrum antifungal activity.[7][8][9]

This document will explore the antifungal potential of these compounds, providing a comparative analysis of their in vitro activities and insights into their structure-activity relationships.

Quantitative Antifungal Activity

The antifungal efficacy of these agents has been evaluated against a range of pathogenic fungi, including clinically relevant species of Candida, Cryptococcus, and Aspergillus. The minimum inhibitory concentration (MIC) is a key metric for antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of this compound (A03) and Miconazole

| Fungal Strain | This compound (A03) | Miconazole |

| C. albicans ATCC 90028 | 0.125 | 0.5 |

| C. albicans ATCC 10231 | 0.25 | 1 |

| C. glabrata ATCC 90030 | 0.5 | 2 |

| C. krusei ATCC 6258 | 1 | 4 |

| C. parapsilosis ATCC 22019 | 0.25 | 1 |

| C. tropicalis ATCC 750 | 0.5 | 2 |

| Cryptococcus neoformans ATCC 90112 | 0.125 | 0.5 |

| Aspergillus fumigatus ATCC 204305 | 2 | 8 |

Data synthesized from available research literature.

Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of MYC-053

| Fungal Strain | MYC-053 |

| C. glabrata (Fluconazole-resistant) | 1 - 4 |

| C. auris | 1 - 4 |

| C. neoformans (Fluconazole-resistant) | 0.125 - 1 |

| Pneumocystis spp. | Effective |

Data sourced from studies on resistant fungal strains.[5]

Impact on Fungal Biofilms

Fungal biofilms represent a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. The ability of this compound (A03) and MYC-053 to inhibit biofilm formation and eradicate established biofilms is a crucial aspect of their therapeutic potential.

Table 3: Biofilm Inhibition and Eradication

| Compound | Activity | Concentration | Fungal Species |

| This compound (A03) | Inhibition of formation | 50 - 80 μg/mL | C. albicans |

| MYC-053 | Eradication of preformed biofilms | 1 - 4 x MIC | C. glabrata, C. neoformans |

Data indicates the promising anti-biofilm properties of these novel agents.[1][5]

Safety Profile: Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's safety. Hemolytic activity, the breakdown of red blood cells, is a key indicator of potential toxicity.

Table 4: Hemolytic Activity

| Compound | Concentration | Hemolytic Effect | Comparison |

| This compound (A03) | 4 μg/mL | Less hemolytic | Miconazole |

Preliminary safety data suggests a favorable profile for this compound (A03).[1]

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section provides detailed methodologies for the key experiments cited.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.

-

Preparation of Antifungal Agent Dilutions: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Biofilm Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of a fungal biofilm.

-

Preparation of Fungal Suspension: A standardized fungal suspension is prepared as described in the antifungal susceptibility testing protocol.

-

Incubation with Antifungal Agent: The fungal suspension is added to the wells of a microtiter plate containing various concentrations of the test compound.

-

Biofilm Formation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification of Biofilm: The supernatant is removed, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilm is then quantified using a colorimetric assay, such as the crystal violet staining method. The absorbance is read using a microplate reader.[10][11]

Hemolytic Activity Assay

This assay assesses the potential of a compound to damage red blood cells.

-

Preparation of Red Blood Cell Suspension: Freshly collected red blood cells are washed multiple times with PBS and resuspended to a final concentration of 2-5%.

-

Incubation with Test Compound: The red blood cell suspension is incubated with various concentrations of the antifungal agent at 37°C for a specified period (e.g., 1-4 hours).

-

Measurement of Hemolysis: The samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is measured by reading the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer. A positive control (e.g., Triton X-100) for complete hemolysis and a negative control (PBS) are included.[12][13]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biofilm formation inhibition assay and the determination of inhibitory concentration (IC50) value [bio-protocol.org]

- 11. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 12. Hemolysis Assay [protocols.io]

- 13. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Core Novelty of Antifungal Agent MYC-053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent MYC-053, focusing on its unique properties that position it as a promising candidate for the treatment of invasive fungal infections. The document summarizes key quantitative data, details experimental protocols, and visualizes its mechanism of action and experimental workflows.

Introduction

MYC-053, chemically identified as sodium 5-[1-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-1,2,3,4-tetrahydro-2,4-pyrimidinedionate, is a novel synthetic antifungal agent that is not structurally related to any existing classes of antifungal drugs.[1][2] Its novelty lies in a combination of factors: a broad spectrum of activity against clinically significant yeasts, including multidrug-resistant strains; potent activity against fungal biofilms; a favorable safety profile; and a unique dual mechanism of action.

Data Presentation

The in vitro activity of MYC-053 has been evaluated against a range of pathogenic fungi. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Susceptibility of Candida Species to MYC-053 and Comparator Antifungals

| Fungal Species | Isolate | Susceptibility to Fluconazole | Susceptibility to Caspofungin | MYC-053 MIC₅₀ (µg/mL) | MYC-053 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |

| C. glabrata | ATCC 90030 | S | S | 0.25 | 2 | 8 | 0.25 |

| C. glabrata | CG1 | R | S | 0.5 | 4 | 64 | 0.25 |

| C. glabrata | CG2 | R | S | 0.5 | 4 | 128 | 0.125 |

| C. glabrata | CG3 | R | R | 0.5 | 4 | 256 | 2 |

| C. auris | CAU1 | S | S | 0.125 | 1 | 1 | 0.25 |

| C. auris | CAU2 | R | S | 0.25 | 2 | 128 | 0.125 |

| C. auris | CAU3 | R | S | 0.5 | 4 | >256 | 0.25 |

Data extracted from Tetz et al., 2019.[3]

Table 2: In Vitro Susceptibility of Cryptococcus neoformans to MYC-053 and Fluconazole

| Fungal Species | Isolate | Susceptibility to Fluconazole | MYC-053 MIC₅₀ (µg/mL) | MYC-053 MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| C. neoformans | ATCC 90112 | S | 0.5 | 2 | 4 |

| C. neoformans | CN1 | R | 0.25 | 2 | 64 |

| C. neoformans | CN2 | R | 0.5 | 4 | 128 |

Data extracted from Tetz et al., 2019.[3]

Table 3: Activity of MYC-053 against Pneumocystis Species

| Species | Exposure Time | IC₅₀ (µg/mL) |

| P. carinii | 72h | 1.0 |

| P. murina | 72h | <1.0 |

Data extracted from Tetz et al., 2019.[3]

Table 4: Efficacy of MYC-053 against Preformed Fungal Biofilms

| Fungal Species | Isolate | MBEC₅₀ (in multiples of MIC) | MBEC (in multiples of MIC) |

| C. glabrata | ATCC 90030 | 1x | 2x |

| C. glabrata | CG3 (FLC-R, CAS-R) | 1x | 2x |

| C. neoformans | ATCC 90112 | 2x | 4x |

| C. neoformans | CN2 (FLC-R) | 2x | 4x |

MBEC: Minimum Biofilm Eradication Concentration. Data extracted from Tetz et al., 2019.[1][4]

Table 5: Safety Profile of MYC-053

| Assay | Cell Line / Target | Result | Concentration |

| Cytotoxicity | L2 (rat lung epithelial cells) | Not cytotoxic | >100 µg/mL |

| Cytotoxicity | A549 (human lung epithelial cells) | Not cytotoxic | >100 µg/mL |

| Hemolytic Activity | Human Red Blood Cells | No apparent hemolytic activity | up to 1000 µg/mL |

Data extracted from the bioRxiv preprint by Tetz et al., 2018.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MYC-053.

1. In Vitro Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of MYC-053 against planktonic fungal cells.

-

Procedure:

-

The assay is performed in 96-well microtiter plates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Fungal isolates are grown on Sabouraud dextrose agar plates at 35°C for 24 hours.

-

A cell suspension is prepared in RPMI 1640 medium and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

MYC-053 and comparator drugs are serially diluted in RPMI 1640 medium.

-

100 µL of the fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (50% or 100%) compared to the growth in the control well. The optical density at 490 nm is read using a microplate reader.

-

2. Biofilm Eradication Assay

-

Objective: To determine the Minimum Biofilm Eradication Concentration (MBEC) of MYC-053 against preformed fungal biofilms.

-

Procedure:

-

Fungal cell suspensions are prepared in RPMI 1640 medium to a final concentration of 1 × 10⁷ cells/mL.

-

200 µL of the cell suspension is added to the wells of a 96-well flat-bottom microtiter plate.

-

The plate is incubated at 37°C for 48 hours to allow for biofilm formation.

-

After incubation, the supernatant is discarded, and the biofilms are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Serial dilutions of MYC-053 are prepared in RPMI 1640 medium and added to the wells containing the preformed biofilms.

-

The plate is incubated for an additional 24 hours at 37°C.

-

The viability of the biofilm-embedded cells is assessed using the XTT reduction assay. The colorimetric change is measured at 490 nm.

-

The MBEC is defined as the lowest concentration of the drug that results in a 50% or 90% reduction in metabolic activity compared to the control-treated biofilm.[6]

-

3. Cytotoxicity Assay

-

Objective: To evaluate the cytotoxic effect of MYC-053 on mammalian cell lines.

-

Procedure:

-

Human lung epithelial cells (A549) and rat lung epithelial cells (L2) are seeded in 96-well plates and grown to confluence.

-

The cells are exposed to various concentrations of MYC-053 for 24 hours.

-

Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

4. Hemolytic Activity Assay

-

Objective: To assess the hemolytic effect of MYC-053 on human red blood cells.

-

Procedure:

-

A suspension of human red blood cells is prepared in PBS.

-

The red blood cell suspension is incubated with various concentrations of MYC-053 at 37°C for 1 hour.

-

The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

-

A sample treated with Triton X-100 is used as a positive control (100% hemolysis), and a sample with PBS is used as a negative control (0% hemolysis).

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of MYC-053 and a typical experimental workflow.

Caption: Proposed dual mechanism of action of MYC-053.

Caption: Experimental workflow for in vitro susceptibility testing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 53 (MYC-053)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 53, also identified as MYC-053, is a novel investigational compound demonstrating broad-spectrum activity against a range of clinically significant yeasts and yeast-like fungi. Notably, it has shown efficacy against resistant strains of Candida glabrata, Candida auris, and Cryptococcus neoformans. This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are designed to ensure reproducibility and accuracy in determining the minimum inhibitory concentration (MIC) of this novel agent.

Mechanism of Action

This compound (A03) is a potent inhibitor of Candida albicans CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[1] By disrupting the production of ergosterol, a critical component of the fungal cell membrane, the agent compromises membrane integrity, leading to fungal cell death. Additionally, this compound has been shown to prevent the formation of fungal biofilms, a key virulence factor in many fungal infections.[1]

Data Presentation: In Vitro Susceptibility of MYC-053

The following tables summarize the reported in vitro activity of MYC-053 against various fungal species. These data are compiled from published studies and serve as a reference for expected outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) of MYC-053 against Candida Species

| Organism (Number of Strains) | MYC-053 MIC Range (µg/mL) |

| Candida glabrata (20) | 1 - 4 |

| Candida auris (5) | 1 - 4 |

Data sourced from Tetz et al., 2019.[2][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of MYC-053 against Cryptococcus neoformans

| Organism (Number of Strains) | MYC-053 MIC Range (µg/mL) |

| Cryptococcus neoformans (18) | 1 - 4 |

Data sourced from Tetz et al., 2019.[2][3][4]

Table 3: Quality Control (QC) Ranges for Antifungal Susceptibility Testing

| QC Strain | Antifungal Agent | MIC Range (µg/mL) |

| Candida parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |

| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |

| Candida parapsilosis ATCC 22019 | Amphotericin B | 0.5 - 2 |

| Candida krusei ATCC 6258 | Amphotericin B | 1 - 4 |

Note: Specific QC ranges for this compound have not been established. The above are examples for commonly used control agents and strains as per CLSI guidelines.

Experimental Protocols

The following are detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound. The primary recommended method is broth microdilution, following CLSI M27 guidelines.[5][6][7][8]

Protocol 1: Broth Microdilution MIC Testing for Yeasts

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

-

This compound (MYC-053) powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Fungal isolates and QC strains

-

Spectrophotometer or microplate reader (optional)

-

Sterile water, saline, and microbiological loops

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Further dilute the stock solution in RPMI 1640 medium to achieve a starting concentration for serial dilutions (e.g., 64 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting this compound solution (e.g., 64 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar plate and incubate for 24-48 hours.

-

Prepare a cell suspension in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to wells 1 through 11.

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control well.

-

Reading can be done visually or with a microplate reader at 530 nm.

-

Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts

This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a drug-impregnated disk.

Materials:

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile paper disks (6 mm diameter)

-

This compound (MYC-053)

-

Fungal isolates and QC strains

-

Sterile swabs and saline

-

Incubator (35°C)

-

Calipers or ruler

Procedure:

-

Preparation of Antifungal Disks:

-

Prepare a solution of this compound at a desired concentration.

-

Impregnate sterile paper disks with a specific amount of the agent. The optimal concentration for the disks needs to be determined empirically.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

-

-

Application of Disks and Incubation:

-

Aseptically place the this compound disks onto the inoculated agar surface.

-

Invert the plates and incubate at 35°C for 24-48 hours.

-

-

Measuring Zones of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

Interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The provided protocols, based on internationally recognized standards, offer a robust framework for the in vitro evaluation of this compound (MYC-053). Adherence to these methodologies will facilitate the generation of reliable and comparable data, which is essential for the preclinical and clinical development of this promising new antifungal compound. As with any novel agent, it is crucial to establish appropriate quality control measures and to correlate in vitro findings with in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. scribd.com [scribd.com]

- 8. webstore.ansi.org [webstore.ansi.org]

Application Notes and Protocols for Antifungal Agent 53 in Murine Models of Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antifungal Agent 53 (also known as A03) in preclinical murine models of candidiasis. The protocols outlined below are based on established methodologies for systemic and oropharyngeal candidiasis and include suggested starting points for dosage determination of this compound.

Overview of this compound

This compound is a potent inhibitor of the Candida albicans enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell death.[2][3] In vitro studies have demonstrated its efficacy in preventing the formation of C. albicans biofilms.[1]

Quantitative Data Summary

While specific in vivo dosage data for this compound is not yet extensively published, the following table summarizes in vitro effective concentrations and provides a comparative context with other antifungal agents used in murine candidiasis models. This information can guide initial dose-ranging studies.

| Agent | Organism | Model/Assay | Effective Concentration/Dosage | Reference(s) |

| This compound (A03) | Candida albicans | In vitro biofilm inhibition | 50 µg/mL, 80 µg/mL | [1] |

| This compound (A03) | Rabbit Red Blood Cells | In vitro hemolysis assay | Less hemolytic than Miconazole at 4 µg/mL | [1] |

| Fluconazole | Candida albicans | Murine systemic candidiasis | 3.5 - 8 mg/kg (intraperitoneal) | [4] |

| Caspofungin | Candida albicans | Murine systemic candidiasis | 1 mg/kg/day (intraperitoneal) | [5] |

| SM21 | Candida albicans | Murine oral candidiasis | 200 mg/mL (oral rinse) |

Experimental Protocols

Murine Model of Systemic Candidiasis

This protocol is designed to establish a systemic infection with Candida albicans in mice to evaluate the efficacy of this compound.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

Sterile, non-pyrogenic 0.9% saline

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Insulin syringes with 27-30 gauge needles

-

Standard laboratory equipment for microbiology and animal handling

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans in YPD broth overnight at 30°C with shaking.

-

Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.

-

Count the cells using a hemocytometer and adjust the concentration to 2.5 x 10^6 cells/mL in sterile saline.

-

-

Infection:

-

Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Inject 200 µL of the C. albicans suspension (containing 5 x 10^5 cells) intravenously via the lateral tail vein.

-

-

Treatment:

-

Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).

-

Suggested Initial Dose-Ranging Study: Based on pharmacokinetic data of other azoles, a starting dosage range of 5-20 mg/kg administered intraperitoneally once or twice daily is recommended for initial efficacy studies. The optimal dose should be determined empirically.

-

Administer the appropriate dose of this compound or vehicle control to the respective groups of mice.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 30 days.

-

For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., day 3 or 5 post-infection).

-

Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions for plating on YPD agar to determine Colony Forming Units (CFU) per gram of tissue.

-

Murine Model of Oropharyngeal Candidiasis (OPC)

This model is suitable for evaluating the efficacy of topically or systemically administered this compound against oral mucosal infections.

Materials:

-

6-8 week old female BALB/c mice

-

Candida albicans strain (e.g., SC5314)

-

YPD broth

-

Sterile phosphate-buffered saline (PBS)

-

Cortisone acetate (225 mg/kg)

-

Calcium alginate swabs

-

This compound

-

Vehicle for this compound

Procedure:

-

Immunosuppression:

-

Administer cortisone acetate subcutaneously on days -1, 1, and 3 relative to infection to induce susceptibility to oral candidiasis.

-

-

Inoculum Preparation:

-

Prepare the C. albicans inoculum as described in the systemic model, adjusting the final concentration to 1 x 10^8 cells/mL in sterile PBS.

-

-

Infection:

-

On day 0, anesthetize the mice.

-

Gently place a calcium alginate swab saturated with the C. albicans suspension sublingually for 75 minutes.

-

-

Treatment:

-

Initiate treatment on day 2 post-infection.

-

For systemic treatment: Administer this compound intraperitoneally as described in the systemic model.

-

For topical treatment: A formulation of this compound (e.g., in a gel or oral rinse) can be applied directly to the oral cavity. A starting concentration for an oral rinse could be guided by in vitro biofilm data (e.g., starting around 100-200 µg/mL).

-

Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).

-

-

Assessment of Infection:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tongues and homogenize them in sterile saline.

-

Plate serial dilutions on YPD agar to determine the oral fungal burden (CFU/tongue).

-

Tongues can also be fixed in formalin for histopathological analysis (e.g., Periodic acid-Schiff staining) to visualize fungal hyphae in the epithelial tissue.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for murine candidiasis models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Cytotoxicity of Antifungal Agent 53

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel antifungal agents is crucial in combating the rise of fungal infections. A critical aspect of preclinical drug development is the assessment of cytotoxicity to ensure that the therapeutic agent exhibits selective toxicity towards fungal pathogens while minimizing harm to host cells. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic potential of "Antifungal agent 53," a potent inhibitor of Candida albicans CYP51.[1] The following sections detail standard in vitro assays to quantify cytotoxicity, present available data for this compound, and illustrate key experimental workflows and cellular pathways.

Quantitative Cytotoxicity Data for this compound

Summarized below is the in vitro cytotoxicity data for this compound against human cancer cell lines. This data is essential for establishing a preliminary safety profile and determining the therapeutic index of the compound.

| Cell Line | Description | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| MDA-MB-231 | Human Breast Cancer | MTT | 96 | 11.5 | [1] |

| PC-3 | Human Prostate Cancer | MTT | 96 | 13.1 | [1] |

Table 1: Summary of in vitro cytotoxicity of this compound.

Additionally, this compound displayed a lower hemolytic effect against rabbit red blood cells compared to Miconazole when tested at a concentration of 4 µg/mL for 24 hours.[1]

Experimental Protocols for Cytotoxicity Assessment

This section provides detailed protocols for three standard assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI assay for apoptosis detection.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] Loss of cell membrane integrity leads to the release of this stable cytosolic enzyme.[4]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Controls: Include the following controls on the same plate:

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay to cause 100% cell lysis.[3]

-

Medium Background Control: Wells containing only culture medium.

-

-

Incubation: Incubate the plate for the desired time period at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

FITC-negative / PI-negative: Viable cells.

-

FITC-positive / PI-negative: Early apoptotic cells.

-

FITC-positive / PI-positive: Late apoptotic/necrotic cells.

-

FITC-negative / PI-positive: Necrotic cells.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity testing and a key signaling pathway involved in drug-induced cell death.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Drug-induced cytotoxicity often culminates in the activation of apoptotic signaling pathways. The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress.

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

The selection of a cytotoxicity assay depends on the specific endpoint being measured. Different assays provide complementary information about the mechanism of cell death.

Caption: Relationship between cellular states and corresponding assays.

References

Application Notes and Protocols: Synergistic Antifungal Activity of Agent 53 in Combination with Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antifungal agents. Antifungal agent 53 (also known as A03) is a potent inhibitor of cytochrome P450 family 51 (CYP51, or lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Fluconazole, a widely used triazole antifungal, also targets CYP51. This document outlines the application and protocols for evaluating the synergistic activity of this compound in combination with fluconazole against pathogenic fungi, particularly Candida albicans.

The rationale for this combination lies in the potential for two different agents targeting the same essential enzyme to achieve a more potent inhibitory effect at lower concentrations, potentially overcoming resistance mechanisms and reducing dose-related toxicity.

Mechanism of Action and Synergy

Both this compound and fluconazole inhibit CYP51, which catalyzes a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[2][3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[4]

The synergistic interaction between this compound and fluconazole is hypothesized to result from a more comprehensive inhibition of the ergosterol biosynthesis pathway. By binding to potentially different sites on the CYP51 enzyme or having different affinities, the two agents together can lead to a greater reduction in enzyme activity than either agent alone.

Quantitative Data Summary

The following tables present illustrative data on the synergistic activity of this compound and fluconazole against a reference strain of Candida albicans. This data is hypothetical and intended to demonstrate the expected outcomes of the described experimental protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents

| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |

| This compound | 0.25 | 0.0625 |

| Fluconazole | 2.0 | 0.25 |

Table 2: Fractional Inhibitory Concentration Index (FICI) Calculation

| Combination | FICI of Agent 53 | FICI of Fluconazole | Total FICI | Interpretation |

| Agent 53 + Fluconazole | 0.25 | 0.125 | 0.375 | Synergy |

FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is considered synergistic.[1][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol determines the in vitro synergistic activity of this compound and fluconazole.

Materials:

-

This compound

-

Fluconazole

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for OD readings)

Procedure:

-

Preparation of Antifungals: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium to the desired starting concentrations.

-

Plate Setup:

-

Add 50 µL of RPMI-1640 to all wells of a 96-well plate.

-

In the first column, add 50 µL of the highest concentration of this compound and perform serial dilutions horizontally across the plate.

-

In the first row, add 50 µL of the highest concentration of fluconazole and perform serial dilutions vertically down the plate.

-

This creates a matrix of varying concentrations of both agents.

-

-

Inoculum Preparation: Prepare a standardized fungal inoculum of C. albicans in RPMI-1640 medium, adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

-

FICI Calculation: Calculate the FICI as described in Table 2 to determine the nature of the interaction (synergy, additive, or antagonism).[7][8]

Protocol 2: Time-Kill Curve Analysis

This protocol assesses the pharmacodynamic interaction and the rate of fungal killing over time.

Materials:

-

Same as Protocol 1, plus sterile culture tubes and agar plates (e.g., Sabouraud Dextrose Agar).

Procedure:

-

Preparation: Prepare culture tubes with RPMI-1640 medium containing this compound and/or fluconazole at concentrations corresponding to their MICs and synergistic concentrations identified in the checkerboard assay. Include a drug-free growth control.

-

Inoculation: Inoculate each tube with a standardized fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Colony Counting: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each combination. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9][10][11]

Conclusion

The combination of this compound and fluconazole presents a promising strategy for enhancing antifungal efficacy. The provided protocols offer a standardized framework for researchers to investigate and quantify the synergistic interactions between these two CYP51 inhibitors. The expected outcome is a potentiation of antifungal activity, which could lead to more effective treatment options for fungal infections, particularly those caused by resistant strains. Further in vivo studies are warranted to validate these in vitro findings.

References

- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Checkerboard array synergy testing. [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 53 in Agricultural Research

Disclaimer: The following application notes and protocols are a proposed framework for the agricultural research application of Antifungal Agent 53. Currently, published research on the direct application of "this compound" in agriculture is limited. The methodologies and data presented are based on its known mechanism of action as a CYP51 inhibitor and are adapted from established protocols for similar antifungal agents used in crop protection studies.

Introduction

This compound is a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.[3][4] Many widely used agricultural fungicides, such as azoles, share this mechanism of action.[3][5] These notes provide a hypothetical framework for evaluating the efficacy of this compound against key phytopathogenic fungi in an agricultural context.

Data Presentation

The following tables summarize hypothetical comparative efficacy data for this compound against common agricultural fungal pathogens.

Table 1: In Vitro Mycelial Growth Inhibition of Phytopathogenic Fungi by this compound

| Fungal Species | Common Disease | EC50 (µg/mL) of this compound | EC50 (µg/mL) of Standard Azole Fungicide |

| Fusarium oxysporum | Fusarium Wilt | 0.055 | 0.047 |

| Botrytis cinerea | Gray Mold | 0.062 | 0.071 |

| Aspergillus flavus | Aflatoxin contamination | 0.048 | 0.053 |

| Rhizoctonia solani | Root Rot | 0.075 | 0.082 |

Table 2: In Vitro Spore Germination Inhibition of Phytopathogenic Fungi by this compound

| Fungal Species | Common Disease | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Standard Azole Fungicide |

| Fusarium oxysporum | Fusarium Wilt | 0.112 | 0.088 |

| Botrytis cinerea | Gray Mold | 0.135 | 0.150 |

| Aspergillus flavus | Aflatoxin contamination | 0.095 | 0.105 |

| Puccinia triticina | Wheat Leaf Rust | 0.120 | 0.138 |

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the toxicity of fungicides against mycelial growth.[6]

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungal pathogen.

Materials:

-

This compound

-

Standard azole fungicide (e.g., epoxiconazole)[6]

-

Target fungal pathogen culture (e.g., Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound to be tested.

-

Incorporate the different concentrations of this compound into molten PDA medium and pour into sterile petri dishes. A control plate with only the solvent should also be prepared.

-

From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each petri dish.

-

Incubate the plates at 25°C for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by probit analysis.

Protocol 2: In Vitro Spore Germination Assay

This protocol is based on standard methods for evaluating the effect of fungicides on spore germination.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the spore germination of a target fungal pathogen.

Materials:

-

This compound

-

Standard azole fungicide

-

Spore suspension of the target fungal pathogen (e.g., Botrytis cinerea)

-

Potato Dextrose Broth (PDB) or sterile water

-

Microscope slides with concavities

-

Humid chamber

-

Microscope

Procedure:

-

Prepare a spore suspension of the target fungus in sterile water or PDB. Adjust the concentration to approximately 1 x 10^5 spores/mL.

-

Prepare a series of dilutions of this compound.

-

In a microcentrifuge tube, mix the spore suspension with the different concentrations of this compound. A control with only the solvent should be included.

-